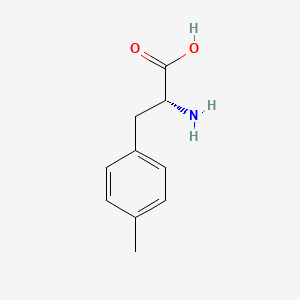

H-D-Phe(4-Me)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Phe(4-Me)-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe(4-Me)-OH, also known as D-4-Methylphenylalanine, is a non-proteinogenic amino acid that serves as a crucial chiral building block in medicinal chemistry and drug discovery. Its structural similarity to D-phenylalanine, combined with the presence of a methyl group on the phenyl ring, imparts unique properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of this compound.

Chemical Properties and Structure

This compound is a derivative of the amino acid D-phenylalanine with a methyl group substituted at the para-position of the phenyl ring. This modification influences its steric and electronic properties, which can impact its incorporation into peptides and its interaction with biological targets.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-(4-methylphenyl)propanoic acid[1] |

| Synonyms | D-4-Methylphenylalanine, (R)-2-Amino-3-(p-tolyl)propanoic acid, H-D-Phe(p-Me)-OH[2] |

| CAS Number | 49759-61-7[1][2] |

| Molecular Formula | C₁₀H₁₃NO₂[1] |

| SMILES | CC1=CC=C(C=C1)C--INVALID-LINK--N[1] |

| InChI | InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 243 - 250 °C (for L-enantiomer) | Chem-Impex |

| Boiling Point | 323.5 ± 30.0 °C (Predicted) | [2] |

| pKa | 2.23 ± 0.10 (Predicted) | [2][3] |

| XLogP3 | -1.2 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. While specific, optimized protocols for this particular molecule are often proprietary, the following sections provide detailed methodologies based on established procedures for similar D-amino acids.

Asymmetric Synthesis

The enantioselective synthesis of D-amino acids is of significant interest. Enzymatic and chemo-enzymatic methods are often employed to achieve high optical purity.

Method: Enzymatic Reductive Amination

This method utilizes an engineered D-amino acid dehydrogenase (DAADH) to catalyze the asymmetric synthesis of D-4-methylphenylalanine from its corresponding α-keto acid, 4-methylphenylpyruvic acid.

Materials:

-

4-methylphenylpyruvic acid

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Nicotinamide adenine (B156593) dinucleotide (NADH) or a suitable recycling system (e.g., glucose and glucose dehydrogenase)

-

Engineered D-amino acid dehydrogenase (DAADH)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

-

Reaction vessel with temperature and pH control

Procedure:

-

Prepare a reaction mixture in the phosphate buffer containing 4-methylphenylpyruvic acid (e.g., 50 mM), an excess of ammonium chloride (e.g., 1 M), and NADH (e.g., 1 mM).

-

If using a cofactor recycling system, add glucose (e.g., 100 mM) and glucose dehydrogenase.

-

Initiate the reaction by adding the engineered D-amino acid dehydrogenase to the mixture.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.5) with gentle agitation.

-

Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to determine the conversion of the starting material and the formation of the D-amino acid.

-

Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heat treatment or pH shift).

-

Proceed with the purification of the product.

Purification

Purification of the synthesized this compound is essential to remove unreacted starting materials, byproducts, and the enzyme. Crystallization is a common method for purifying amino acids.

Method: Crystallization

Materials:

-

Crude this compound solution from the synthesis step

-

Suitable solvent system (e.g., water-ethanol mixture)

-

pH adjustment reagents (e.g., HCl, NaOH)

-

Crystallization vessel

-

Filtration apparatus

Procedure:

-

Filter the reaction mixture to remove the denatured enzyme and any particulate matter.

-

Adjust the pH of the filtrate to the isoelectric point of this compound to minimize its solubility.

-

Concentrate the solution under reduced pressure to induce supersaturation.

-

Slowly add a miscible anti-solvent, such as ethanol, to the aqueous solution to further decrease the solubility of the amino acid and promote crystallization.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent (e.g., cold ethanol-water mixture) to remove residual impurities.

-

Dry the crystals under vacuum.

Analytical Methods

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column) for enantiomeric purity determination or a C18 column for purity analysis.

Chromatographic Conditions (for purity on a C18 column):

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent, such as Deuterium oxide (D₂O) or a mixture of D₂O and DCl/NaOD to ensure solubility.

Expected ¹H NMR Signals (in D₂O):

-

A singlet for the methyl protons of the tolyl group (around 2.3 ppm).

-

A multiplet (often an AB quartet) for the aromatic protons (in the range of 7.1-7.3 ppm).

-

A multiplet for the β-protons of the side chain (around 3.0-3.3 ppm).

-

A multiplet for the α-proton (around 3.8-4.0 ppm).

Expected ¹³C NMR Signals (in D₂O):

-

A signal for the methyl carbon (around 20 ppm).

-

Signals for the aromatic carbons (in the range of 125-140 ppm).

-

A signal for the β-carbon (around 38 ppm).

-

A signal for the α-carbon (around 56 ppm).

-

A signal for the carboxyl carbon (around 175 ppm).

Biological Relevance and Signaling Pathways

This compound is a key component in the synthesis of inhibitors targeting specific enzymes and receptors involved in various disease-related signaling pathways.

Pin1 Signaling Pathway

The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is a critical regulator of cell signaling and is often overexpressed in cancers. Pin1 specifically recognizes and isomerizes phosphorylated Ser/Thr-Pro motifs in its substrate proteins, leading to conformational changes that can affect their activity, stability, and localization. Inhibitors of Pin1 are being investigated as potential anti-cancer therapeutics. This compound has been incorporated into molecules designed to inhibit Pin1.

Caption: Role of this compound-based inhibitors in the Pin1 signaling pathway.

Formyl Peptide Receptor Signaling Pathway

Formyl peptide receptors (FPRs) are a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes and are involved in the inflammatory response. They recognize N-formyl peptides derived from bacteria and mitochondria. Antagonists of FPRs are of interest for the treatment of inflammatory diseases. This compound has been used in the synthesis of FPR1 antagonists.

References

The Strategic Role of H-D-Phe(4-Me)-OH in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of enhanced therapeutic profiles for peptide-based agents is a paramount objective. The strategic incorporation of non-canonical amino acids represents a powerful tool to modulate the pharmacological properties of these molecules. This technical guide delves into the multifaceted role of H-D-Phe(4-Me)-OH (D-4-methylphenylalanine), a synthetically modified amino acid, in medicinal chemistry. We will explore its structural significance, its impact on peptide stability, receptor interaction, and overall biological activity, supported by generalized experimental protocols and data interpretation frameworks. While specific quantitative data for peptides containing this moiety is often proprietary, this guide provides a robust foundational understanding for its application in drug design.

Introduction: The Imperative for Modified Amino Acids in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability. Proteolytic degradation by endogenous enzymes is a primary challenge. Medicinal chemists employ various strategies to overcome these limitations, including the incorporation of unnatural amino acids. This compound is a prime example of a building block designed to confer advantageous properties upon a peptide scaffold. Its structure combines two key modifications: the D-chiral configuration and a methyl group at the para-position of the phenyl ring.

The Dual Strategic Advantage of this compound

The medicinal chemistry value of this compound stems from the synergistic effects of its D-configuration and the 4-methyl substitution on the phenylalanine side chain.

Enhanced Proteolytic Resistance through D-Configuration

The incorporation of a D-amino acid into a peptide sequence provides steric hindrance to the active sites of proteases, which are inherently chiral and selective for L-amino acids. This substitution significantly reduces the rate of enzymatic cleavage, thereby prolonging the peptide's half-life in biological systems.[1][2][3][4]

Modulation of Receptor Affinity and Selectivity via the 4-Methyl Group

The 4-methyl group on the phenyl ring of this compound enhances the hydrophobicity of the side chain.[5] This increased hydrophobicity can lead to more favorable interactions with hydrophobic pockets within a target receptor, potentially increasing binding affinity and potency. Furthermore, the altered electronic and steric profile of the side chain can fine-tune the selectivity of the peptide for its intended target over related receptors.[6]

Data Presentation: Hypothetical Pharmacokinetic and In Vitro Activity Data

While specific data for a proprietary peptide is not available, the following tables illustrate the expected impact of incorporating this compound into a hypothetical bioactive peptide ("Peptide-L") compared to its native L-phenylalanine counterpart ("Peptide-D-Me").

Table 1: Comparative In Vitro Potency

| Compound | Target Receptor Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |

| Peptide-L (with L-Phe) | 15.2 | 25.8 |

| Peptide-D-Me (with this compound) | 8.7 | 12.4 |

Table 2: Comparative Pharmacokinetic Profile in Rats

| Compound | Half-life (t1/2, min) | Plasma Clearance (CL, mL/min/kg) | Oral Bioavailability (%) |

| Peptide-L (with L-Phe) | 25 | 150 | < 1 |

| Peptide-D-Me (with this compound) | 180 | 25 | 15 |

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard Fmoc-based solid-phase synthesis for incorporating this compound into a peptide chain.

-

Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and deprotection byproducts.

-

Amino Acid Coupling:

-

Pre-activate Fmoc-D-Phe(4-Me)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of the modified peptide to enzymatic degradation.

-

Peptide Incubation: Incubate the test peptide (e.g., Peptide-D-Me) and a control peptide (e.g., Peptide-L) at a final concentration of 100 µM in a solution containing a relevant protease (e.g., trypsin, chymotrypsin, or human plasma) at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% trichloroacetic acid.

-

Analysis: Centrifuge the samples to pellet the precipitated enzyme. Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide at each time point.

-

Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the degradation half-life.

Visualizing the Role of this compound in Drug Design

The following diagrams illustrate the conceptual frameworks discussed in this guide.

Caption: A streamlined workflow for developing peptide therapeutics using this compound.

Caption: How the structure of this compound leads to better drug properties.

Conclusion

This compound is a valuable synthetic building block in the arsenal (B13267) of medicinal chemists. Its incorporation into peptide scaffolds offers a reliable strategy to enhance enzymatic stability and modulate receptor interactions. While the precise impact on a given peptide's activity must be determined empirically, the foundational principles outlined in this guide provide a strong rationale for its use in the design of next-generation peptide therapeutics with improved drug-like properties. Further research into peptides containing this and other modified amino acids will continue to push the boundaries of what is achievable in peptide-based drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

H-D-Phe(4-Me)-OH: A Strategic Building Block for Enhancing Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern drug discovery, enabling the fine-tuning of peptide and peptidomimetic therapeutics. Among these, H-D-Phe(4-Me)-OH, or 4-Methyl-D-phenylalanine, has emerged as a valuable building block for optimizing the pharmacological properties of bioactive peptides. This technical guide provides a comprehensive overview of this compound, detailing its application in drug discovery, experimental protocols for its use, and its impact on the activity of peptides targeting key signaling pathways.

Introduction to this compound

This compound is a derivative of the amino acid phenylalanine, featuring a methyl group at the para position of the phenyl ring and existing in the D-enantiomeric form. This unique structure confers several advantageous properties when incorporated into a peptide sequence. The D-configuration provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby increasing the peptide's in vivo half-life. The 4-methyl group enhances the hydrophobicity of the side chain, which can lead to improved binding affinity and selectivity for the target receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 49759-61-7 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white powder |

| Chirality | D-isomer |

Applications in Drug Discovery

The incorporation of this compound has been particularly impactful in the development of ligands for G-protein coupled receptors (GPCRs), such as opioid and melanocortin receptors. Substitution of the endogenous phenylalanine with this modified amino acid can significantly alter the structure-activity relationship (SAR) of a peptide, leading to enhanced potency, selectivity, and metabolic stability.

Opioid Receptor Ligands

Melanocortin Receptor Ligands

The melanocortin system is involved in various physiological processes, including energy homeostasis, pigmentation, and sexual function. The development of selective agonists and antagonists for melanocortin receptors (MCRs) is a key area of therapeutic interest. The substitution of L-Phe with D-Phe at position 7 of α-melanocyte-stimulating hormone (α-MSH) is a well-known modification that enhances potency.[3] The synthetic analog [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH) is a potent agonist at MC1, MC3, MC4, and MC5 receptors.[4] Further modifications to this core structure have led to the development of highly selective ligands. For example, cyclo(CO-CH₂-CH₂-CO-His-D-Phe-Arg-Trp-Dab)-NH₂ is a potent and selective agonist for the human melanocortin-4 receptor (hMC4R).[5]

Table 2: Biological Activity of Peptides Containing D-Phe Analogs

| Peptide/Compound | Receptor Target | Activity (Ki or EC₅₀) | Reference |

| [Nle⁴,D-Phe⁷]-α-MSH | MC1 | Ki = 0.085 nM | [4] |

| MC3 | Ki = 0.4 nM | [4] | |

| MC4 | Ki = 3.8 nM | [4] | |

| MC5 | Ki = 5.1 nM | [4] | |

| cyclo(CO-(CH₂)₂-CO-His-D-Phe-Arg-Trp-Dab)-NH₂ | hMC4R | EC₅₀ = 4 nM | [5] |

| cyclo(NH-(CH₂)₂-CO-His-D-Phe-Arg-Trp-Glu)-NH₂ | hMC4R | EC₅₀ ≈ 1 nM | [5] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a hypothetical peptide incorporating this compound.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-Phe(4-Me)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh piperidine solution for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-Phe(4-Me)-OH at the desired position.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Caption: Workflow for solid-phase peptide synthesis and purification.

Peptide Purification by Reversed-Phase HPLC (RP-HPLC)

Instrumentation and Materials:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)

-

UV detector (220 nm)

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for peptide purification is a shallow increase of 1% B per minute.[6] The exact gradient will need to be optimized based on the hydrophobicity of the peptide.[7]

-

Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a crucial technique to confirm the identity of the synthesized peptide.[8][9][10][11]

Procedure (Electrospray Ionization - ESI-MS):

-

Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Infuse the sample into the ESI-MS instrument.

-

Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass of the peptide.

In Vitro Biological Assays

This assay determines the binding affinity (Ki) of the synthetic peptide for its target receptor.[12]

Materials:

-

Cell membranes expressing the target receptor (e.g., opioid or melanocortin receptors)

-

Radiolabeled ligand with known affinity for the receptor

-

Synthetic peptide (competitor)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthetic peptide.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

For GPCRs that signal through adenylyl cyclase, a cAMP assay is used to determine the functional activity (agonist or antagonist) of the peptide.[13]

Materials:

-

Cells expressing the target receptor

-

Synthetic peptide

-

Forskolin (an adenylyl cyclase activator, for antagonist assays)

-

cAMP assay kit

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

For agonist testing, treat the cells with varying concentrations of the synthetic peptide.

-

For antagonist testing, pre-incubate the cells with the synthetic peptide before stimulating with a known agonist or forskolin.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plot the cAMP response against the peptide concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathways

Peptides containing this compound often target GPCRs, which initiate intracellular signaling cascades upon ligand binding.

Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.[14][15]

Opioid Receptor Signaling

Opioid receptors are primarily coupled to inhibitory G-proteins (Gi/o).

Caption: Key signaling events following opioid receptor activation.[5][8][16]

Melanocortin Receptor Signaling

Melanocortin receptors (MC1, MC3, MC4, MC5) are typically coupled to stimulatory G-proteins (Gs).

Caption: The canonical cAMP signaling pathway for melanocortin receptors.[2][17][18]

Conclusion

This compound is a powerful tool in the arsenal (B13267) of medicinal chemists and peptide scientists. Its strategic incorporation can overcome key limitations of peptide-based therapeutics, namely metabolic instability and suboptimal receptor affinity. By providing both steric hindrance to proteolysis and favorable hydrophobic interactions within the receptor binding pocket, this unnatural amino acid can significantly enhance the drug-like properties of a peptide lead. The experimental protocols and an understanding of the target signaling pathways outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Junk Food, Pt. 2: Other Natural and Synthetic Opioid Peptides — The Wallach Lab [wallachlab.com]

- 3. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Nle4,D-Phe7]-α-MSH | Melanocortin Receptor Agonists: R&D Systems [rndsystems.com]

- 5. Potent and selective peptide agonists of alpha-melanotropin action at human melanocortin receptor 4: their synthesis and biological evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. agilent.com [agilent.com]

- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. almacgroup.com [almacgroup.com]

- 13. Discovery of Novel Potent and Selective Agonists at the Melanocortin-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of the substitution of Phe4 in the opioid peptide [D-Ala8]dynorphin A-(1-11)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

The Strategic Incorporation of H-D-Phe(4-Me)-OH in Peptidomimetics: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability has led to a burgeoning interest in peptidomimetics. These molecules, which mimic the structure and function of natural peptides, overcome the inherent limitations of their biological counterparts, such as susceptibility to proteolysis and poor bioavailability. A key strategy in the design of robust peptidomimetics is the incorporation of unnatural amino acids. Among these, H-D-Phe(4-Me)-OH, or D-4-methylphenylalanine, has emerged as a valuable building block for modulating the pharmacological properties of peptide-based drug candidates. This technical guide provides an in-depth exploration of the applications of this compound in peptidomimetics, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Principles and Applications

The introduction of a D-amino acid, such as this compound, into a peptide sequence induces significant conformational changes and enhances resistance to enzymatic degradation. The 4-methyl group on the phenyl ring further refines the hydrophobic and steric properties of the side chain, allowing for fine-tuning of receptor binding and activity. These modifications have been successfully applied in the development of potent and selective ligands for a variety of therapeutic targets, most notably G-protein coupled receptors (GPCRs).

Key applications for peptidomimetics incorporating D-phenylalanine and its analogs include:

-

Opioid Receptor Modulators: The conformational constraints imposed by D-amino acids can dramatically alter receptor selectivity and affinity. For instance, the substitution of a conformationally constrained D-phenylalanine analog in dynorphin (B1627789) A has been shown to reverse the preferred stereochemistry for opioid receptor binding, leading to discrimination between kappa and delta receptors.[1]

-

Growth Hormone Secretagogues (GHSs): These synthetic molecules stimulate the release of growth hormone (GH) and often contain a core motif that includes a D-amino acid to enhance their potency and stability.[2][3] The target for these compounds is the growth hormone secretagogue receptor (GHS-R), a GPCR involved in energy homeostasis and metabolism.[4]

-

Somatostatin (B550006) Analogs: Somatostatin is a peptide hormone that regulates the secretion of various other hormones, including growth hormone. Analogs of somatostatin containing phenylalanine substitutions have demonstrated increased potency and selectivity for inhibiting GH release, making them promising therapeutic agents for conditions like acromegaly.[5][6] The biological effects of these analogs are mediated through somatostatin receptors (SSTRs).[1]

-

Enzyme Inhibitors: D-4-methylphenylalanine has been incorporated into inhibitors of enzymes such as Pin1, a peptidyl-prolyl cis/trans isomerase implicated in cancer.[7][8]

Data Presentation: Quantitative Insights into Biological Activity

The incorporation of D-phenylalanine and its methylated analogs can significantly impact the binding affinity and functional activity of peptidomimetics. The following tables summarize representative quantitative data from studies on various classes of peptidomimetics, illustrating the effects of these modifications.

| Peptidomimetic Class | Analog | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Reference |

| Dynorphin A Analogs | [D-Ala8]Dyn A-(1-11)NH2 | Kappa Opioid | 2.1 ± 0.4 | - | [1] |

| [(R)-Atc4, D-Ala8]Dyn A-(1-11)NH2 | Kappa Opioid | 0.8 ± 0.2 | - | [1] | |

| [(S)-Atc4, D-Ala8]Dyn A-(1-11)NH2 | Kappa Opioid | 3.5 ± 0.8 | - | [1] | |

| Somatostatin Analogs | Somatostatin | Pituitary Receptors | - | ~2x less potent than [Phe4]SS | [9] |

| [Phe4]Somatostatin | Pituitary Receptors | - | 2x more potent than Somatostatin | [9] | |

| Pin1 Inhibitors | VS1 | Pin1 | - | IC50 = 6.4 µM | [8] |

| VS2 | Pin1 | - | IC50 = 29.3 µM | [8] | |

| ATRA (reference) | Pin1 | - | IC50 = 33.2 µM | [8] |

Experimental Protocols

The synthesis and characterization of peptidomimetics containing this compound are typically performed using well-established techniques in peptide chemistry. The following protocols provide a detailed methodology for these key experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Phe(4-Me)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

SPPS reaction vessel

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Growth hormone secretagogue receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Phe4]somatostatin: a potent, selective inhibitor of growth hormone release - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Significance of Methylated Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical regulators of protein function, dramatically expanding the functional diversity of the proteome beyond the genetic code. Among these, protein methylation, the addition of a methyl group to specific amino acid residues, has emerged as a pivotal mechanism in cellular signaling, gene regulation, and the pathogenesis of various diseases.[1] This in-depth technical guide explores the structural significance of methylated amino acids, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the molecular consequences of this seemingly simple modification, the experimental approaches to its study, and its role in key signaling pathways.

Protein methylation primarily occurs on the nitrogen-containing side chains of lysine (B10760008) and arginine residues, catalyzed by protein methyltransferases (PMTs) that utilize S-adenosylmethionine (SAM) as the primary methyl donor.[2] This modification is reversible, with demethylases removing the methyl groups, allowing for dynamic regulation of cellular processes.[3] Lysine residues can be mono-, di-, or trimethylated, while arginine can be monomethylated or symmetrically or asymmetrically dimethylated. Each of these states can have distinct functional outcomes.[3]

The structural consequences of amino acid methylation are subtle yet profound. The addition of a methyl group increases the steric bulk and hydrophobicity of the amino acid side chain and, in the case of lysine trimethylation, introduces a fixed positive charge. These changes can directly influence protein conformation, stability, and interaction interfaces. Methylation can either promote or inhibit protein-protein and protein-nucleic acid interactions by creating novel binding surfaces for "reader" domains (such as Tudor, chromo, and MBT domains) or by sterically hindering existing binding sites.[4][5]

Data Presentation: Quantitative Effects of Amino Acid Methylation

The impact of amino acid methylation on protein function can be quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature, illustrating the effects of methylation on protein-DNA binding affinity and protein thermal stability.

| Protein | Methylated Residue | Binding Partner | Method | Kd (unmethylated) | Kd (methylated) | Fold Change in Affinity | Reference(s) |

| Cren7 | Multiple Lysines | 30-bp dsDNA | BLI | 0.17 ± 0.05 µM | 0.45 ± 0.05 µM | ~2.6-fold decrease | [6] |

| ZFP57 | CpG in DNA | DNA | 2color-CFA | Varies | Varies | Methylation increases affinity | [7] |

| c-kit2 | CpG in DNA | G-quadruplex | CD | - | - | Methylation decreases thermal stability | [8] |

| BEND3 | CpG in DNA | DNA | - | - | - | Methylation prevents binding | [9] |

Table 1: Quantitative Analysis of Methylation Effects on Protein-DNA Binding Affinity. This table presents dissociation constants (Kd) for proteins binding to DNA, comparing the affinity for methylated and unmethylated substrates. BLI: Bio-layer interferometry; 2color-CFA: two-color competitive fluorescence anisotropy; CD: Circular Dichroism.

| Protein | Inhibitor/Condition | Method | ΔTm (°C) | Effect of Methylation/Inhibition | Reference(s) |

| PRMT5/WDR77 | GSK595 (inhibitor) | Thermal Proteome Profiling | Significant increase | Inhibition of methylation increases stability | [10] |

| G3bp2 | PRMT5 inhibition | Thermal Proteome Profiling | Increased stability | Symmetrically di-methylated form is less stable | [11] |

| Various | DZNep (global methylation inhibitor) | PISA | 135 proteins altered | Inhibition of methylation alters stability | [12] |

Table 2: Quantitative Analysis of Methylation Effects on Protein Thermal Stability. This table shows the change in melting temperature (ΔTm) of proteins upon modulation of their methylation status, indicating alterations in protein stability. PISA: Protein Integral Solubility Alteration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways regulated by amino acid methylation and a general workflow for studying these modifications.

Caption: p53 signaling pathway regulated by lysine methylation.

Caption: NF-κB signaling pathway and its regulation by methylation.

References

- 1. Structural insights into methylated DNA recognition by the C-terminal zinc fingers of the DNA reader protein ZBTB38 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 3. Role of Arginine Methylation in Alternative Polyadenylation of VEGFR-1 (Flt-1) pre-mRNA [mdpi.com]

- 4. nicoyalife.com [nicoyalife.com]

- 5. PRMT4-mediated arginine methylation promotes tyrosine phosphorylation of VEGFR-2 and regulates filopodia protrusions. | Sigma-Aldrich [merckmillipore.com]

- 6. Frontiers | Lysine Methylation Modulates the Interaction of Archaeal Chromatin Protein Cren7 With DNA [frontiersin.org]

- 7. Lysine Methylation Promotes VEGFR-2 Activation and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of CpG methylation on the thermal stability of c-kit2, c-kit*, and c-kit1 G-quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Decoding protein methylation function with thermal stability analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Incorporation of H-D-Phe(4-Me)-OH in Peptides: Synthesis, Characterization, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary studies and methodologies surrounding the incorporation of the non-proteinogenic amino acid H-D-Phe(4-Me)-OH (4-Methyl-D-phenylalanine) into peptide structures. The inclusion of this modified amino acid is a strategic approach in medicinal chemistry to enhance the therapeutic potential of peptides by influencing their conformation, stability, and receptor interactions. This document details the synthetic protocols, analytical characterization, and potential biological signaling pathways associated with peptides containing this compound.

Introduction to this compound in Peptide Chemistry

The incorporation of unnatural amino acids into peptide sequences is a powerful tool for modulating their pharmacological properties. This compound, a derivative of D-phenylalanine with a methyl group at the para position of the phenyl ring, is of particular interest. The D-configuration inherently provides resistance to enzymatic degradation by proteases, a common challenge in the development of peptide-based therapeutics.[1][2][3] The addition of the 4-methyl group further enhances the hydrophobicity of the side chain, which can influence peptide folding, stability, and binding affinity to biological targets.[4]

This modification is particularly relevant in the design of ligands for G-protein coupled receptors (GPCRs), such as opioid and neurokinin receptors, where precise conformational control is crucial for selective and potent activity.

Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides

The synthesis of peptides incorporating this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). The bulky and hydrophobic nature of the 4-methyl-D-phenylalanine side chain can present challenges during synthesis, potentially leading to incomplete coupling reactions and aggregation of the growing peptide chain. Therefore, optimized protocols are essential for achieving high purity and yield.

Expected Synthesis Outcomes and Challenges

While specific comparative data is limited, the incorporation of sterically hindered and hydrophobic residues like this compound is known to impact synthesis efficiency. The following table summarizes the expected outcomes and potential challenges.

| Parameter | Standard Amino Acid | This compound | Rationale for Difference |

| Coupling Efficiency | High (>99%) | Potentially Lower | Steric hindrance from the bulky side chain can slow down the coupling reaction, requiring optimized conditions. |

| Peptide Yield | High | Potentially Lower | Incomplete couplings and aggregation can lead to truncated or deletion sequences, reducing the overall yield of the desired peptide. |

| Crude Purity | High | Potentially Lower | The presence of deletion sequences and other side products resulting from difficult couplings necessitates more rigorous purification. |

| Aggregation | Sequence Dependent | Increased Propensity | The hydrophobic nature of the 4-methylphenyl group can promote inter- and intra-chain aggregation on the solid support.[5] |

Detailed Experimental Protocol for SPPS

This protocol is designed to address the challenges associated with incorporating this compound.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-D-Phe(4-Me)-OH)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.

-

Amino Acid Coupling (for standard amino acids):

-

Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.9-fold molar excess of HATU and a 4-fold molar excess of HOBt in DMF.

-

Add a 6-fold molar excess of DIPEA to the activation mixture.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Incorporation of Fmoc-D-Phe(4-Me)-OH (Optimized for Steric Hindrance):

-

Use a 4-fold molar excess of Fmoc-D-Phe(4-Me)-OH.

-

Pre-activate with a 3.9-fold molar excess of HATU and a 4-fold molar excess of HOBt in a minimal amount of DMF.

-

Add a 6-fold molar excess of DIPEA.

-

Extend the coupling time to 4-6 hours. For particularly difficult couplings, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended.[6]

-

The use of chaotropic salts like LiCl in the coupling mixture can help to disrupt aggregation.[7]

-

-

Washing: After each coupling step, wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Purification and Characterization: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Due to the potential for side products during the synthesis of peptides containing this compound, purification by reverse-phase HPLC is a critical step.

| Parameter | Description |

| Column | C18 stationary phase is typically used. |

| Mobile Phase A | 0.1% TFA in water. |

| Mobile Phase B | 0.1% TFA in acetonitrile (B52724). |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The hydrophobicity of this compound may require a steeper gradient or a higher final concentration of acetonitrile for elution compared to its non-methylated counterpart. |

| Detection | UV absorbance at 220 nm and 280 nm. |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and verifying the incorporation of this compound.

| Parameter | Description |

| Technique | Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. |

| Expected Mass Shift | The incorporation of this compound will result in a mass increase of 14.07 Da compared to the incorporation of D-Phe at the same position, corresponding to the addition of a methyl group (CH₂). |

| Tandem MS (MS/MS) | Can be used to sequence the peptide and confirm the exact location of the this compound residue. |

Biological Signaling Pathways

Peptides incorporating this compound are often designed to target G-protein coupled receptors (GPCRs), such as opioid and neurokinin receptors, which are crucial in pain, inflammation, and mood regulation.

Opioid Receptor Signaling

Opioid peptides are key modulators of pain perception. The incorporation of modified amino acids can enhance their potency and selectivity for different opioid receptor subtypes (μ, δ, κ).

Neurokinin 1 (NK1) Receptor Signaling

Neurokinin 1 (NK1) receptor antagonists are investigated for their potential as antiemetic and antidepressant drugs. Modified peptides can act as potent antagonists at this receptor.

Conclusion

The incorporation of this compound into peptides represents a valuable strategy in drug discovery and development. While its synthesis requires careful optimization to overcome challenges related to steric hindrance and hydrophobicity, the potential benefits in terms of increased stability and modulated biological activity are significant. This guide provides a foundational understanding of the synthetic protocols, analytical techniques, and biological context for researchers working with this and other modified amino acids. Further quantitative studies are needed to fully elucidate the structure-activity relationships of this compound-containing peptides and to realize their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. americanpeptidesociety.org [americanpeptidesociety.org]

- 4. chemimpex.com [chemimpex.com]

- 5. biotage.com [biotage.com]

- 6. benchchem.com [benchchem.com]

- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

The Discovery and Synthesis of Novel Phenylalanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, an essential aromatic amino acid, is a fundamental component of proteins and a precursor to a variety of crucial signaling molecules.[1] Its distinct aromatic side chain offers a flexible framework for chemical alteration, giving rise to a varied class of molecules known as phenylalanine derivatives. These derivatives, with modifications to the phenyl ring, amino group, or carboxylic acid moiety, have become a focal point in medicinal chemistry and drug discovery. Strategic modifications to the parent structure allow for the fine-tuning of physicochemical properties, metabolic stability, and biological activity, paving the way for the creation of new therapeutic agents with improved effectiveness and specificity. This guide provides a detailed overview of the discovery, synthesis, and biological evaluation of novel phenylalanine derivatives, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Data Presentation: Bioactivity of Phenylalanine Derivatives

The biological activity of novel phenylalanine derivatives has been explored across various therapeutic areas. The following tables summarize key quantitative data for different classes of these compounds.

Table 1: Phenylalanine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Derivative Example | Inhibition Constant (Kᵢ) | IC₅₀ | Citation(s) |

| Phosphonate Analogues | Phenylalanine Ammonia-Lyase (PAL) | 2-Aminoindan-2-phosphonic acid (AIP) | 7 ± 2 nM | - | [2] |

| Dansyl Derivatives | Calf Intestinal Alkaline Phosphatase | Dansyl-L-phenylalanine | 2.3 mmol L⁻¹ | - | [3][4] |

| β-Phenylalanine Derivatives | Eukaryotic Elongation Factor-2 Kinase (eEF2K) | Compound 11 | - | 22 nM | [5] |

Table 2: Antiviral Activity of Phenylalanine Derivatives

| Compound Class | Viral Target | Derivative Example | EC₅₀ | CC₅₀ | Selectivity Index (SI) | Citation(s) |

| 1,2,3-Triazole Derivatives | HIV-1 Capsid Protein | Compound 13m | 4.33 μM | >57.74 μM | >13.33 |

Table 3: Neuroprotective and Receptor Antagonist Activity of Phenylalanine Derivatives

| Compound Class | Activity | Derivative Example | IC₅₀ | Citation(s) | | :--- | :--- | :--- | :--- | | Halogenated Derivatives | AMPA/Kainate Receptor Antagonist | 3,5-diiodo-L-tyrosine (DIT) | 104.6 ± 14.1 μmol/L |[6] | | Halogenated Derivatives | AMPA/Kainate Receptor Antagonist | 3,5-dibromo-L-tyrosine (DBrT) | 127.5 ± 13.3 μmol/L |[6] |

Table 4: Quorum Sensing Inhibitory Activity of Phenylalanine Derivatives

| Compound Class | Activity | Derivative Example | IC₅₀ | Citation(s) | | :--- | :--- | :--- | :--- | | Hydroxamic Acid Derivatives | Quorum Sensing Inhibition | Compound 4h | 7.12 ± 2.11 μM |[7] |

Table 5: Pharmacokinetic Parameters of a Phenylalanine-Related Compound

| Compound | Administration | Cₘₐₓ | Tₘₐₓ | Half-life (t₁₂) | Bioavailability | Citation(s) |

| Fmoc-L-phenylalanine | Oral | - | - | - | 65 ± 18% | |

| Aspartame (B1666099) (metabolized to Phenylalanine) | Oral (Rats) | 73.6 to 1,161 nmol/ml | < 1 h | - | - | [8] |

| Aspartame (metabolized to Phenylalanine) | Oral (Mice) | 78.6 to 1,967 nmol/ml | < 1 h | - | - | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key synthetic and analytical procedures.

Chemical Synthesis Protocols

1. Erlenmeyer-Plöchl Synthesis of 4-Fluorophenylalanine [1]

This method is a classic approach for synthesizing α-amino acids.[1]

-

Azlactone Formation: A mixture of 4-fluorobenzaldehyde (B137897) (1.24 g, 10 mmol), hippuric acid (1.79 g, 10 mmol), acetic anhydride (B1165640) (3.06 g, 30 mmol), and anhydrous sodium acetate (B1210297) (0.82 g, 10 mmol) is heated at 100°C for 2 hours with constant stirring. The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration, washed with cold water, and dried to yield the azlactone.[1]

-

Reduction and Hydrolysis: The azlactone (1.0 g) is dissolved in a mixture of red phosphorus (0.5 g) and hydriodic acid (5 mL) and refluxed for 3 hours. The reaction mixture is cooled, filtered, and the filtrate is evaporated to dryness. The residue is dissolved in water, and the pH is adjusted to 6.0 with aqueous ammonia (B1221849) to precipitate the crude 4-fluorophenylalanine. The product is recrystallized from hot water to yield pure 4-fluorophenylalanine.[1]

2. Asymmetric Synthesis of Phenylalanine Derivatives via Phase Transfer Catalysis

This method allows for the enantioselective synthesis of unnatural phenylalanine derivatives.

-

Reaction Setup: 3,5-Dichlorophenyl bromide (5 equivalents) is reacted with N-(dibenzylidene)glycine tert-butyl ester (1 equivalent) in the presence of O-allyl-N-(9-anthracenmethyl) cinchoninium bromide (0.1 equivalents) as the phase transfer catalyst. A 50% aqueous KOH solution is used as the base, and the reaction is carried out in a toluene/CHCl₃ solvent system.

-

Alkylation: The reaction proceeds at room temperature for 24 hours to afford (R)-tert-butyl N-(diphenylmethylene)-(3,5-dichloro-phenyl)alaninate.

3. Solid-Phase Synthesis of Peptides Containing 2-Fluorophenylalanine [9]

This protocol details the incorporation of a phenylalanine derivative into a peptide chain using the Fmoc/tBu strategy.[9]

-

Resin Preparation and Swelling: Rink Amide resin (0.1 mmol) is placed in a fritted reaction vessel and swollen in N,N-dimethylformamide (DMF) for at least 30 minutes at room temperature with gentle agitation. The DMF is then drained, and the resin is washed three times with DMF.[9]

-

Fmoc Deprotection: A solution of 20% piperidine (B6355638) in DMF is added to the swollen resin and agitated for 5 minutes. The solution is drained, and a fresh 20% piperidine in DMF solution is added for an additional 15-20 minutes. The resin is then washed thoroughly with DMF.[9]

-

Coupling of 2-Fluorophenylalanine: Fmoc-2-F-Phe-OH (4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) are dissolved in DMF. A base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) is added, and the solution is pre-activated for 1-2 minutes. The activated amino acid solution is then added to the deprotected resin and agitated at room temperature for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.[9]

-

Cleavage and Precipitation: The final peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. The cleaved peptide is then precipitated in cold diethyl ether, collected by centrifugation, and washed to remove scavengers.[9]

Biological Assay Protocol

1. Phenylalanine Ammonia-Lyase (PAL) Inhibition Assay [10]

This assay is used to determine the inhibitory activity of compounds against PAL.[10]

-

Objective: To determine the type of inhibition and the inhibition constant (Kᵢ) of a test compound against PAL.[10]

-

Materials: Purified PAL enzyme, L-phenylalanine (substrate), Tris-HCl buffer (e.g., 50 mM, pH 8.5), test inhibitor compound, and a spectrophotometer capable of measuring absorbance at 290 nm.[10]

-

Procedure:

-

Enzyme and Substrate Preparation: Prepare stock solutions of PAL and L-phenylalanine in Tris-HCl buffer.[10]

-

Enzyme Assay: Set up a series of reactions containing Tris-HCl buffer, a fixed concentration of PAL, and varying concentrations of L-phenylalanine and the inhibitor. Initiate the reaction and monitor the increase in absorbance at 290 nm over time, which corresponds to the formation of trans-cinnamic acid.[10]

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each reaction. Create Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each inhibitor concentration to determine the type of inhibition. The inhibition constant (Kᵢ) can be determined by replotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.[10]

-

Visualization of Pathways and Workflows

Understanding the complex biological and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the discovery and synthesis of novel phenylalanine derivatives.

Caption: A generalized workflow for small molecule drug discovery, from initial target identification to candidate selection.

Caption: An iterative workflow for the synthesis and screening of bioactive compounds.

Caption: The Phenylalanine Ammonia-Lyase (PAL) pathway and its inhibition by phenylalanine derivatives.

Caption: A simplified signaling pathway for an L-phenylalanine dipeptide derivative in prostate cancer cells.[11]

Conclusion

The exploration of novel phenylalanine derivatives continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of the phenylalanine scaffold, combined with advances in synthetic chemistry and a deeper understanding of biological pathways, has led to the identification of potent and selective modulators of various biological targets. This technical guide has provided a snapshot of the current landscape, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in this exciting field. The continued application of these principles and methodologies will undoubtedly lead to the development of the next generation of phenylalanine-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Kinetic study on inhibition effects of dansyl-L-phenylalanine and L-phenylalanine on calf intestinal alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Fmoc-D-Phe(4-Me)-OH in Solid-Phase Peptide Synthesis

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc- D -Phe(4-Cl)-OH = 98.0 HPLC 142994-19-2 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

Application Notes and Protocols for Boc-protected H-D-Phe(4-Me)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected D-4-methylphenylalanine (Boc-D-Phe(4-Me)-OH) is a non-canonical amino acid derivative increasingly utilized in peptide synthesis to enhance the therapeutic properties of peptide-based drugs. The incorporation of this unnatural amino acid can significantly improve proteolytic stability, receptor binding affinity, and overall pharmacokinetic profiles. The D-configuration of the alpha-carbon provides resistance to enzymatic degradation by endogenous proteases, which are stereospecific for L-amino acids. Furthermore, the 4-methyl group on the phenyl ring can modulate hydrophobic interactions with biological targets, potentially leading to increased potency and selectivity.[1]

These application notes provide a comprehensive overview of the use of Boc-D-Phe(4-Me)-OH in solid-phase peptide synthesis (SPPS), including detailed experimental protocols, expected quantitative data, and the biological rationale for its incorporation.

Applications in Peptide-Based Therapeutics

The unique structural features of Boc-D-Phe(4-Me)-OH make it a valuable building block in drug discovery and development for several therapeutic areas:

-

Metabolic Diseases: Peptides containing D-Phe(4-Me) can be designed as long-acting agonists or antagonists for G-protein coupled receptors (GPCRs) involved in metabolic regulation, such as glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes.

-

Oncology: The enhanced stability and binding affinity imparted by D-Phe(4-Me) can be exploited to develop potent and selective peptide-based cancer therapeutics that target tumor-specific receptors.

-

Pain Management: Incorporation of D-Phe(4-Me) into opioid peptides can increase their stability and blood-brain barrier permeability, leading to more effective and longer-lasting analgesics.

-

Antimicrobial Peptides: The introduction of D-amino acids can render antimicrobial peptides less susceptible to bacterial proteases, thereby enhancing their efficacy.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for the incorporation of Boc-D-Phe(4-Me)-OH in a standard solid-phase peptide synthesis protocol. These values are illustrative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.

Table 1: Reagents for Boc-SPPS of a Model Peptide Containing D-Phe(4-Me)

| Reagent | Molar Equiv. (relative to resin capacity) | Purpose |

| Merrifield Resin (1% DVB, 1.0 meq/g) | 1.0 | Solid support |

| Boc-Amino Acid (standard) | 3.0 | Building block |

| Boc-D-Phe(4-Me)-OH | 3.0 | Building block |

| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 2.9 | Coupling reagent |

| HOBt (Hydroxybenzotriazole) | 3.0 | Coupling additive, suppresses racemization |

| DIEA (N,N-Diisopropylethylamine) | 6.0 | Base for neutralization and coupling |

| TFA (Trifluoroacetic acid) | - | Boc deprotection |

| DCM (Dichloromethane) | - | Solvent for washing and reactions |

| DMF (N,N-Dimethylformamide) | - | Solvent for washing and reactions |

| HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) | - | Cleavage from resin |

Table 2: Illustrative Performance Data for a Model Pentapeptide Synthesis

| Parameter | Expected Value | Notes |

| Coupling Efficiency for Boc-D-Phe(4-Me)-OH | >98% | Monitored by Kaiser test. The methyl group may cause slight steric hindrance, potentially requiring slightly longer coupling times compared to unsubstituted phenylalanine. |

| Overall Crude Peptide Yield | 60-80% | Highly dependent on the peptide sequence and length. |

| Crude Peptide Purity (by HPLC) | 50-70% | Sequence-dependent. Purification is necessary to remove deletion and truncated sequences. |

| Final Purified Peptide Yield | 20-40% | Dependent on crude purity and purification efficiency. |

| Final Peptide Purity (by HPLC) | >98% | Achievable with standard purification protocols. |

| Target Mass Confirmation (by MS) | Confirmed | Essential for product verification. |

Experimental Protocols

The following are detailed protocols for the incorporation of Boc-D-Phe(4-Me)-OH into a peptide chain using manual Boc-based solid-phase peptide synthesis (SPPS).

Resin Preparation and First Amino Acid Attachment

-

Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

First Amino Acid Attachment (Cesium Salt Method):

-

Dissolve the C-terminal Boc-protected amino acid (2.5 equivalents) in a mixture of ethanol (B145695) and water.

-

Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).

-

Lyophilize the solution to obtain the Boc-amino acid cesium salt.

-

Dissolve the cesium salt in N,N-Dimethylformamide (DMF) and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum.

-

Peptide Chain Elongation (Single Coupling Cycle)

This cycle is repeated for each amino acid in the peptide sequence.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]

-

Drain and wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x).[3]

-

-

Amino Acid Coupling (Incorporation of Boc-D-Phe(4-Me)-OH):

-

In a separate vial, dissolve Boc-D-Phe(4-Me)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add HBTU (2.9 equivalents) to the solution and agitate for 2 minutes to pre-activate.

-

Add DIEA (6 equivalents) to the activated amino acid solution.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours and re-test.

-

-

Washing:

-

Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

Cleavage and Deprotection

-

Resin Drying: After the final amino acid coupling and N-terminal Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

-

HF Cleavage:

-

Caution: Hydrogen Fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (B1667542) (1 mL per gram of resin), to protect sensitive amino acid side chains.

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at 0 °C for 1 hour.

-

Remove the HF by vacuum distillation.

-

-

Peptide Precipitation and Washing:

-

Wash the crude peptide with cold diethyl ether to precipitate and solidify it.

-

Collect the crude peptide by filtration and dry it under vacuum.

-

Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetic acid or acetonitrile).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[4]

-

Use a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

-

-

Analysis:

-

Analyze the purified fractions by analytical RP-HPLC to assess purity.

-

Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

-

Lyophilization:

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

-

Visualizations

Experimental Workflow

Caption: Boc-SPPS workflow for incorporating Boc-D-Phe(4-Me)-OH.

Logical Relationship: Rationale for Using Boc-D-Phe(4-Me)-OH

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing H-D-Phe(4-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as potency, stability, and bioavailability. H-D-Phe(4-Me)-OH, a D-enantiomer of 4-methylphenylalanine, is one such unnatural amino acid that can significantly influence a peptide's conformational stability and resistance to enzymatic degradation. However, the presence of the hydrophobic 4-methyl group on the phenyl ring introduces challenges in purification, primarily due to increased hydrophobicity and potential for aggregation.

This application note provides a detailed protocol for the purification of peptides containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies described herein are designed to achieve high purity and yield, addressing the specific challenges associated with this hydrophobic, unnatural amino acid.

Chromatographic Considerations for this compound Containing Peptides

The 4-methyl group on the phenylalanine side chain significantly increases the hydrophobicity of the amino acid. This increased hydrophobicity is the primary factor influencing the peptide's behavior during RP-HPLC. Key considerations include:

-

Increased Retention Time: The enhanced hydrophobic interactions between the peptide and the stationary phase lead to longer retention times compared to peptides containing unsubstituted phenylalanine.

-

Column Selection: While C18 columns are the standard for peptide purification, the increased hydrophobicity of peptides containing this compound may necessitate the use of columns with shorter alkyl chains (C8 or C4) to reduce retention times and improve peak shape, especially for larger or more hydrophobic peptides.[1]

-

Mobile Phase Optimization: A careful optimization of the organic solvent gradient is crucial for achieving good resolution between the target peptide and closely eluting impurities. A shallower gradient is often required for better separation of hydrophobic peptides.[2]

-

D-Amino Acid Influence: The presence of a D-amino acid can sometimes lead to earlier elution compared to its L-counterpart in RP-HPLC, though the effect is sequence-dependent and generally less pronounced than the impact of hydrophobicity.

Experimental Protocol: Preparative RP-HPLC Purification

This protocol outlines a general method for the purification of a synthetic peptide containing this compound. Optimization of specific parameters may be required based on the overall peptide sequence and its physicochemical properties.

Materials and Equipment

-

Preparative HPLC system with a gradient pump, autosampler (or manual injector), and a UV detector.

-

Reversed-phase HPLC column (e.g., C18, C8, or C4, with appropriate particle and pore size for peptides).

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).

-

Crude synthetic peptide containing this compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO, or Solvent A/B mixture).

-

Fraction collector.

-

Lyophilizer.

Sample Preparation

-

Dissolve the crude peptide in a small volume of a solvent that ensures complete solubilization. For highly hydrophobic peptides, a small amount of organic solvent like DMSO or direct dissolution in the initial mobile phase composition may be necessary.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method Development and Purification

-

Analytical Scouting Run:

-

Perform an initial analytical run on a smaller scale (analytical column) to determine the approximate retention time of the target peptide and the impurity profile.

-

Use a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to elute all components.

-

-

Preparative Method Optimization:

-

Based on the analytical run, design a focused gradient for the preparative separation. The gradient should be centered around the elution percentage of the target peptide, with a shallower slope to maximize resolution.

-

For a peptide eluting at 40% ACN in the scouting run, a preparative gradient could be 30-50% ACN over 40 minutes.

-

-

Preparative Purification Run: